1-Piperazinepropanamide, N-(5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl)-4-methyl-, monohydrochloride 1-Piperazinepropanamide, N-(5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl)-4-methyl-, monohydrochloride
Brand Name: Vulcanchem
CAS No.: 154663-28-2
VCID: VC21127695
InChI: InChI=1S/C17H21N5O3S.ClH/c1-21-6-8-22(9-7-21)5-4-15(23)18-17-20-19-16(26-17)12-2-3-13-14(10-12)25-11-24-13;/h2-3,10H,4-9,11H2,1H3,(H,18,20,23);1H
SMILES: CN1CCN(CC1)CCC(=O)NC2=NN=C(S2)C3=CC4=C(C=C3)OCO4.Cl
Molecular Formula: C17H22ClN5O3S
Molecular Weight: 411.9 g/mol

1-Piperazinepropanamide, N-(5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl)-4-methyl-, monohydrochloride

CAS No.: 154663-28-2

Cat. No.: VC21127695

Molecular Formula: C17H22ClN5O3S

Molecular Weight: 411.9 g/mol

* For research use only. Not for human or veterinary use.

1-Piperazinepropanamide, N-(5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl)-4-methyl-, monohydrochloride - 154663-28-2

Specification

CAS No. 154663-28-2
Molecular Formula C17H22ClN5O3S
Molecular Weight 411.9 g/mol
IUPAC Name N-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-3-(4-methylpiperazin-1-yl)propanamide;hydrochloride
Standard InChI InChI=1S/C17H21N5O3S.ClH/c1-21-6-8-22(9-7-21)5-4-15(23)18-17-20-19-16(26-17)12-2-3-13-14(10-12)25-11-24-13;/h2-3,10H,4-9,11H2,1H3,(H,18,20,23);1H
Standard InChI Key JCPJAIXQQMATMC-UHFFFAOYSA-N
SMILES CN1CCN(CC1)CCC(=O)NC2=NN=C(S2)C3=CC4=C(C=C3)OCO4.Cl
Canonical SMILES CN1CCN(CC1)CCC(=O)NC2=NN=C(S2)C3=CC4=C(C=C3)OCO4.Cl

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator